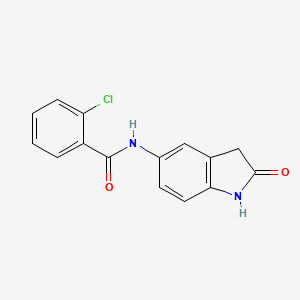

2-chloro-N-(2-oxoindolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRINGSVGRYSWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Analogs

Established Synthetic Routes to the 2-Oxoindoline Moiety

The 2-oxoindoline, or oxindole (B195798), skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several named reactions and innovative methodologies.

Classical methods for the construction of the 2-oxoindoline ring system often involve the cyclization of substituted anilines. The Stollé synthesis , for instance, is a well-established route that involves the reaction of an aniline (B41778) with an α-haloacyl chloride or oxalyl chloride, followed by a Friedel-Crafts cyclization of the resulting α-haloacetanilide. This method is versatile and allows for the introduction of various substituents on the aromatic ring.

Another cornerstone in indole (B1671886) chemistry that can be adapted for oxindole synthesis is the Fischer indole synthesis . While primarily used for indoles, modifications of this reaction, such as using specific starting materials like α-keto acids followed by decarboxylation, can lead to the formation of the 2-oxoindoline core. The reaction proceeds through the acid-catalyzed rearrangement of a phenylhydrazone.

More contemporary approaches often focus on transition-metal-catalyzed intramolecular cyclizations. For example, palladium-catalyzed intramolecular α-arylation of amides has emerged as a powerful tool for the synthesis of 3,3-disubstituted oxindoles. These reactions typically involve the formation of a carbon-carbon bond between the α-position of the amide and the aromatic ring.

Furthermore, oxidative methods starting from indoles have been explored, although over-oxidation to isatins can be a challenge. Recent advancements have focused on developing selective oxidation conditions to afford the desired 2-oxoindoline products.

Below is an illustrative table of common synthetic methods for the 2-oxoindoline moiety:

| Synthetic Method | Key Reactants | General Conditions | Ref. |

| Stollé Synthesis | Aniline, α-haloacyl chloride | Lewis acid (e.g., AlCl₃) | researchgate.net |

| Fischer Indole Synthesis (modified) | Phenylhydrazine, α-keto acid | Acid catalyst (e.g., H₂SO₄, PPA) | uobaghdad.edu.iq |

| Palladium-catalyzed α-arylation | α-haloanilide | Palladium catalyst, base | google.com |

| Oxidation of Indoles | Indole, oxidizing agent | Various (e.g., NBS, Oxone) |

Approaches for Benzamide (B126) Formation and Coupling Reactions

The formation of the amide bond between the 5-amino-2-oxoindoline and 2-chlorobenzoic acid or its derivatives is a critical step in the synthesis of the target compound and its analogs. Several well-established methods for amide bond formation can be employed.

Acyl Chlorination and Amidation Techniques

A common and efficient method for amide synthesis involves the use of an activated carboxylic acid derivative, such as an acyl chloride. This two-step approach first involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, followed by its reaction with 5-amino-2-oxoindoline.

The chlorination of 2-chlorobenzoic acid can be achieved using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 2-chlorobenzoyl chloride is a highly reactive electrophile.

The subsequent amidation reaction is typically carried out by adding the acyl chloride to a solution of 5-amino-2-oxoindoline in a suitable solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. A base, such as triethylamine (B128534) (TEA) or pyridine, is usually added to neutralize the hydrochloric acid byproduct generated during the reaction. This method is generally high-yielding and proceeds under mild conditions.

An illustrative reaction scheme is as follows:

Step 1: Acyl Chloride Formation 2-chlorobenzoic acid + SOCl₂ → 2-chlorobenzoyl chloride

Step 2: Amidation 2-chlorobenzoyl chloride + 5-amino-2-oxoindoline + Base → 2-chloro-N-(2-oxoindolin-5-yl)benzamide

| Reagent | Role | Typical Conditions |

| Thionyl chloride | Chlorinating agent | Reflux in neat SOCl₂ or with a solvent |

| Triethylamine | Base | 1.1-1.5 equivalents, 0°C to room temperature |

| Dichloromethane | Solvent | Anhydrous |

Condensation Reactions with 2-Oxoindoline Intermediates

Direct condensation of 2-chlorobenzoic acid with 5-amino-2-oxoindoline is another viable route for benzamide formation. This approach avoids the isolation of the often-moisture-sensitive acyl chloride. The reaction is facilitated by a variety of coupling agents that activate the carboxylic acid in situ.

Commonly used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

These reactions are typically performed in polar aprotic solvents like DMF or THF at room temperature. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired benzamide.

| Coupling Agent | Additive (optional) | Typical Solvent |

| EDC | HOBt | DMF, DCM |

| DCC | HOBt | DCM, THF |

| HBTU | Hünig's base (DIPEA) | DMF |

Green Chemistry Principles and Ultrasound-Assisted Synthesis in the Preparation of N-(2-Oxoindolin-5-yl)benzamide Derivatives

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing N-(2-oxoindolin-5-yl)benzamide derivatives, several green approaches can be considered.

One promising technique is the use of ultrasound irradiation to promote chemical reactions. Sonication can enhance reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. The formation of both the 2-oxoindoline ring and the benzamide linkage can potentially be accelerated by ultrasound. For example, ultrasound-assisted condensation reactions can lead to shorter reaction times and reduced energy consumption.

Other green chemistry considerations include:

Atom Economy: Choosing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Condensation reactions are generally more atom-economical than methods that use stoichiometric activating agents.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids, where feasible.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is particularly relevant in the synthesis of the 2-oxoindoline core via transition-metal catalysis.

The application of these principles can lead to more sustainable and environmentally friendly synthetic processes for this class of compounds.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of this compound and its analogs requires careful consideration of chemo- and regioselectivity, particularly when dealing with multifunctional starting materials.

Chemoselectivity becomes a key issue during the amidation step. The 5-amino-2-oxoindoline intermediate possesses two nucleophilic nitrogen atoms: the exocyclic amino group at the 5-position and the endocyclic amide nitrogen of the oxindole ring. The amino group is significantly more nucleophilic and will selectively react with the electrophilic 2-chlorobenzoyl chloride or the activated 2-chlorobenzoic acid. The amide nitrogen is much less reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Under standard acylation conditions, selective N-acylation at the 5-amino group is expected to occur with high fidelity.

Regioselectivity is a primary consideration in the synthesis of the 5-amino-2-oxoindoline precursor itself. The introduction of the amino group onto a pre-formed 2-oxoindoline ring, typically via nitration followed by reduction, is governed by the directing effects of the substituents on the benzene (B151609) ring. The amide portion of the oxindole ring is an ortho-, para-directing group. Therefore, electrophilic aromatic substitution, such as nitration, on 2-oxoindoline will predominantly occur at the 5-position, leading to the desired 5-nitro-2-oxoindoline intermediate. Subsequent reduction of the nitro group to an amine provides the required 5-amino-2-oxoindoline with high regioselectivity.

Careful control of reaction conditions and a thorough understanding of the electronic properties of the intermediates are crucial for achieving the desired chemo- and regiochemical outcomes in the synthesis of these complex molecules.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous assignment of the chemical structure of 2-chloro-N-(2-oxoindolin-5-yl)benzamide analogs. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

In the ¹H NMR spectra of N-(2-oxoindolin-5-yl)benzamide analogs, distinct signals corresponding to the protons of the oxoindolin and benzamide (B126) moieties are observed. The aromatic protons typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns being indicative of the substitution pattern on both aromatic rings. For instance, in a series of 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine (B178648) carbothioamides, the aromatic protons were observed in the range of δ 6.6–8.0 ppm. researchgate.net The amide (CO-NH) and indolinone (NH) protons are typically observed as singlets at lower fields, often above δ 10.0 ppm, due to deshielding effects and hydrogen bonding. For example, in related structures, these protons have been identified at δ 10.2-11.10 ppm (CO-NH) and δ 11.27-12.65 ppm (N-NH or NH). researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the amide and the oxoindolin ring are characteristically found at the most downfield region of the spectrum, typically above δ 160 ppm. Aromatic carbons resonate in the δ 110–150 ppm range, with their precise shifts influenced by the nature and position of substituents.

The following table summarizes typical ¹H NMR chemical shifts for key protons in analogs of this compound, based on data from related structures.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.6 - 8.5 | Multiplet |

| Amide N-H | 10.2 - 11.1 | Singlet |

| Indolinone N-H | 11.2 - 12.7 | Singlet |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the molecular fingerprinting of this compound analogs, providing information on functional groups and molecular weight, respectively.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The spectra of these analogs are typically dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching of the amide and the indolinone ring usually appears as a broad band in the region of 3100–3300 cm⁻¹. The carbonyl (C=O) stretching vibrations give rise to intense sharp peaks, typically between 1650 and 1720 cm⁻¹. For example, in a series of 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine carbothioamides, the C=O stretching vibration was observed in the range of 1672-1698 cm⁻¹. researchgate.net The C-Cl stretching vibration of the 2-chlorobenzamide (B146235) moiety is expected in the fingerprint region, typically around 750 cm⁻¹.

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features. In the mass spectra of these compounds, the molecular ion peak [M]⁺ is a key identifier. The fragmentation patterns can also offer valuable structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for benzanilide (B160483) derivatives, which would result in fragments corresponding to the 2-chlorobenzoyl cation and the 5-amino-2-oxoindoline cation.

The table below presents characteristic IR absorption bands for key functional groups in analogs of this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Indolinone) | 3100 - 3300 | Medium to Strong, Broad |

| C=O Stretch (Amide & Indolinone) | 1650 - 1720 | Strong, Sharp |

| C-Cl Stretch | ~750 | Medium to Weak |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

In a study of 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, a related compound featuring the 2-chlorobenzamide moiety, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net Such studies on direct analogs would elucidate the planarity of the ring systems and the torsion angles that define the molecular shape.

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the crystal packing. Hydrogen bonding is a prominent feature in the crystal structures of amide-containing compounds. The amide and indolinone N-H groups can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors, leading to the formation of extended networks in the solid state. For instance, in the crystal structure of 2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide, molecules are assembled into inversion dimers through pairs of N—H⋯Cl interactions, and these dimers are further connected by N—H⋯O and N—H⋯S hydrogen bonds. researchgate.net Pi-pi stacking interactions between the aromatic rings can also play a significant role in stabilizing the crystal lattice.

The following table summarizes key crystallographic parameters that would be determined for an analog of this compound.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Key Torsion Angles | Defines the conformation of the molecule |

| Hydrogen Bond Geometries | Distances and angles of intermolecular hydrogen bonds |

| π-π Stacking Interactions | Distances between aromatic ring centroids |

Structure Activity Relationship Sar Investigations of 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Derivatives

Impact of Halogen Substitution (e.g., Chlorine) on Biological Efficacy

Halogen substitutions, particularly with chlorine, play a significant role in modulating the biological activity of benzamide (B126) derivatives. The position and nature of the halogen atom can influence the compound's potency and selectivity.

In a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and their 4-chloro analogues, the position of the chlorine atom on the salicylamide (B354443) moiety was found to be a determinant of their biological activity. nih.gov These compounds were evaluated for their antimycobacterial, antifungal, and antibacterial activities. nih.gov The study suggests that the presence and location of the chloro substituent are critical for the observed biological effects. nih.gov

For instance, in a different class of benzamide derivatives, specifically dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, a 2-chlorophenyl group was found to be embedded in a hydrophobic pocket of the enzyme's active site. This interaction, primarily based on van der Waals and π-π stacking, highlights the importance of the chloro-substituent for binding affinity. escholarship.org Further modifications to the benzothiazole (B30560) moiety were explored while retaining the 2-chlorophenyl group, indicating its foundational role in the molecule's inhibitory capacity. escholarship.org

The following table summarizes the impact of halogen substitutions on the biological activity of selected benzamide derivatives.

| Compound Series | Halogen Position | Observed Biological Effect |

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | 5-position on salicylamide | Contributes to antimycobacterial, antifungal, and antibacterial activity. nih.gov |

| 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | 4-position on salicylamide | Influences the spectrum of biological activity. nih.gov |

| Dual sEH/FAAH inhibitors | 2-position on phenyl ring | Essential for binding to hydrophobic pocket in the enzyme active site. escholarship.org |

Role of 2-Oxoindoline Core Modifications in Modulating Activity

Modifications to the 2-oxoindoline core of N-(2-oxoindolin-5-yl)benzamide derivatives can significantly impact their biological activity. The oxoindoline moiety serves as a crucial scaffold, and alterations to this ring system can lead to changes in binding affinity and efficacy.

Research on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides has identified these compounds as novel inhibitors of EGR-1 DNA-binding activity, which is implicated in atopic dermatitis. nih.gov This suggests that the 2-oxoindoline core is a key pharmacophore for this particular biological target. nih.gov

Furthermore, the synthesis of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides has yielded compounds with notable cytotoxicity toward various human cancer cell lines. researchgate.net This indicates that the 2-oxoindoline scaffold is a promising template for the development of anticancer agents. researchgate.net

The table below illustrates how modifications to the 2-oxoindoline core can influence biological outcomes.

| Modification | Resulting Compound Class | Biological Activity |

| Hydrazinecarbothioamide at 3-position | 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides | Inhibition of EGR-1 DNA-binding activity. nih.gov |

| Acetohydrazide at 1-position | (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | Cytotoxicity against human cancer cell lines. researchgate.net |

| Substituted acetohydrazide at 1-position and ylidene at 3-position | (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides | Notable cytotoxicity in cancer cells. researchgate.net |

Influence of Benzamide Substituents on Biological Potency

Substituents on the benzamide portion of the molecule exert a strong influence on biological potency. The nature, position, and size of these substituents can affect how the molecule interacts with its biological target.

In a study of benzamide ligands targeting the D4 dopamine (B1211576) receptor, it was observed that polar substituents on the benzamide ring, at both the meta (5-) and para (4-) positions, were critical for binding affinity. nih.gov Specifically, a polar hydrogen-bond accepting meta-substituent and/or a hydrogen-bond donating/accepting para-substituent led to enhanced binding. nih.gov

Another study on benzamides and isoindolines as SARS-CoV protease inhibitors revealed that the addition of an amino group to the benzamide moiety increased inhibitory capacity. nih.gov However, further derivatization of this amino group generally resulted in reduced activity. nih.gov This highlights the sensitive nature of substituent effects on the benzamide ring.

The following table summarizes the influence of various benzamide substituents on biological potency.

| Compound Series | Substituent and Position | Effect on Biological Potency |

| D4 Dopamine Receptor Ligands | Polar H-bond acceptor at meta (5-) position | Enhanced binding affinity. nih.gov |

| D4 Dopamine Receptor Ligands | H-bond donor/acceptor at para (4-) position | Enhanced binding affinity. nih.gov |

| SARS-CoV Protease Inhibitors | Amino group on benzamide moiety | Increased inhibitory capacity. nih.gov |

| SARS-CoV Protease Inhibitors | Dimethylamino, sulfonamide, or carbamate (B1207046) derivatives of the amino group | Reduced activity. nih.gov |

Scaffold Hopping and Isosteric Replacements in N-(2-Oxoindolin-5-yl)benzamide Design

Scaffold hopping and isosteric replacements are valuable strategies in drug design to discover novel core structures with improved properties while retaining the key pharmacophoric features of the original molecule.

Scaffold hopping involves replacing the central core of a molecule with a different scaffold. This can lead to compounds with improved synthetic accessibility, potency, and drug-like properties. For instance, in the context of N-(2-oxoindolin-5-yl)benzamide, the oxoindoline core could potentially be replaced with other heterocyclic systems that maintain the spatial arrangement of key functional groups. A study on N-benzyl-3,4,5-trimethoxyaniline successfully employed scaffold hopping to generate 5,6,7-trimethoxyflavan derivatives with anticancer activity. nih.gov

Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties. A common application is the replacement of an amide bond to improve metabolic stability. In a series of p38α inhibitors based on an indolin-2-one scaffold, the amide moiety was replaced with bioisosteric derivatives like triazoles, leading to compounds with moderate bioavailability and potent in-vivo activity. nih.gov

The table below provides examples of scaffold hopping and isosteric replacement strategies.

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Potential Outcome |

| Scaffold Hopping | N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-trimethoxyflavan | Novel anticancer agents. nih.gov |

| Isosteric Replacement | Amide moiety in indolin-2-one inhibitors | Triazole | Improved metabolic stability and in-vivo activity. nih.gov |

Mechanistic Studies on the Molecular Interactions of 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Analogs

Target Identification and Engagement Studies for Biological Activities

The therapeutic effects of 2-chloro-N-(2-oxoindolin-5-yl)benzamide analogs are rooted in their ability to interact with specific biological targets. Research has identified several key proteins and pathways that are modulated by this class of compounds.

A primary mechanism of action for many 2-oxoindoline-benzamide conjugates is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Notably, derivatives of this scaffold have been investigated as inhibitors of the c-MET receptor tyrosine kinase. researchgate.net The HGF/c-MET signaling axis plays a critical role in cell proliferation, survival, and motility, and its aberrant activation is implicated in tumor development and progression. researchgate.net Certain N-substituted-2-oxoindolin benzoylhydrazines have been identified as modulators of c-MET. researchgate.net The inhibition of c-MET by these compounds can disrupt downstream signaling cascades, such as the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, thereby impeding tumor growth. researchgate.net

The broader class of N-substituted benzamides has also been explored for the inhibition of other tyrosine kinases, such as Src/Abl. nih.gov While not directly focused on the this compound core, these studies highlight the potential of the benzamide (B126) moiety to be incorporated into potent kinase inhibitors. The general principle involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking signal transduction.

| Target Kinase | Compound Class | Effect | Significance |

| c-MET | N-Substituted-2-Oxoindolin Benzoylhydrazines | Inhibition | Blocks tumor development and progression signals researchgate.net |

| Ron | 5H-benzo bio-rad-antibodies.comnih.govcyclohepta[1,2-b]pyridin-5-one derivatives | Dual Inhibition with c-MET | Potential for broader anti-cancer activity nih.gov |

| Src/Abl | Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides | Dual Inhibition | Potent antiproliferative activity in cancer cell lines nih.gov |

Beyond protein kinases, 2-oxoindoline-benzamide analogs have been implicated in the modulation of G protein-coupled receptors (GPCRs), specifically the Smoothened (SMO) receptor. nih.gov SMO is a key component of the Hedgehog (Hh) signaling pathway, which is essential during embryonic development and is aberrantly activated in several types of cancer. wikipedia.orgnih.gov

The modulation of SMO by small molecules can either activate or inhibit the Hh pathway. In the context of cancer, inhibitors of SMO are of particular interest. nih.gov The binding of an inhibitory ligand to SMO prevents the downstream activation of the Gli family of transcription factors, which are responsible for the expression of genes that promote cell proliferation and survival. nih.gov The development of novel SMO inhibitors is an active area of research, with a focus on overcoming drug resistance observed with existing therapies. nih.gov The 2-oxoindolin benzoylhydrazines that modulate c-MET have also been found to act as SMO modulators, suggesting a dual-targeting capability that could be advantageous in certain cancer contexts. researchgate.net

| GPCR Target | Compound Class | Effect | Significance |

| Smoothened (SMO) | N-Substituted-2-Oxoindolin Benzoylhydrazines | Modulation | Inhibition of the Hedgehog signaling pathway in cancer researchgate.netnih.gov |

Some analogs of this compound may also exert their cytotoxic effects through direct interaction with DNA. DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can lead to a variety of cellular responses, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. nih.govnih.gov

The planar aromatic regions of the benzamide and oxoindoline rings are consistent with the structural features of many known DNA intercalators. This intercalation can cause a distortion of the DNA structure, which is recognized by the cellular machinery, leading to the activation of DNA damage response pathways. Consequently, the cell cycle may be arrested, typically at the G2/M phase, to allow for DNA repair. nih.gov If the damage is too severe, the cell is directed towards apoptosis. Studies on structurally related compounds have shown that their ability to induce cell cycle arrest is a key determinant of their cytotoxic and differentiation-inducing properties in cancer cells. nih.gov

| Mechanism | Effect on Cell Cycle | Consequence |

| DNA Intercalation | Arrest at S or G2/M phase nih.govnih.gov | Inhibition of cell proliferation, induction of apoptosis nih.govnih.gov |

| Cell Cycle Modulation | Accumulation of cells in a specific phase (e.g., G2) nih.gov | Can lead to differentiation or apoptosis of cancer cells nih.gov |

Apoptosis Induction Pathways Mediated by 2-Oxoindoline-Benzamide Conjugates

A significant outcome of the molecular interactions described above is the induction of apoptosis, or programmed cell death. The ability to trigger apoptosis in cancer cells is a cornerstone of many chemotherapeutic strategies. 2-Oxoindoline-benzamide conjugates have been shown to activate apoptotic pathways through both intrinsic and extrinsic mechanisms.

The intrinsic, or mitochondrial, pathway of apoptosis is often initiated in response to cellular stress, such as DNA damage. bio-rad-antibodies.com This pathway is regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic members of this family, such as Bax and Bak, can induce the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase that in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.govnih.gov N-substituted benzamides have been shown to induce apoptosis through a mechanism that involves the release of cytochrome c and the activation of caspase-9. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. bio-rad-antibodies.com This leads to the formation of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. nih.gov Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the intrinsic pathway. nih.gov

| Apoptotic Pathway | Key Mediators | Outcome |

| Intrinsic (Mitochondrial) | Bcl-2 family proteins (Bax, Bak), Cytochrome c, Caspase-9, Caspase-3 bio-rad-antibodies.comnih.govnih.gov | Cell death in response to internal stimuli (e.g., DNA damage) bio-rad-antibodies.comnih.gov |

| Extrinsic (Death Receptor) | Death receptors (e.g., Fas), Caspase-8, Caspase-3 bio-rad-antibodies.comnih.gov | Cell death in response to external signals bio-rad-antibodies.com |

Enzymatic Inhibition Profiles and Kinetics

To fully understand the therapeutic potential of this compound and its analogs, it is crucial to characterize their enzymatic inhibition profiles and kinetics. This involves determining the potency and selectivity of the compounds against their target enzymes, as well as the mechanism of inhibition.

For protein kinase inhibitors, the half-maximal inhibitory concentration (IC50) is a common measure of potency. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, novel picolinamide (B142947) derivatives, which share some structural similarities with benzamides, have been shown to inhibit c-Met kinase with IC50 values in the nanomolar range. bioworld.com Kinetic studies can further elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the inhibitor's binding site and mechanism of action.

| Parameter | Description | Importance |

| IC50 | Concentration of inhibitor required for 50% inhibition of enzyme activity. | Measures the potency of the inhibitor. |

| Ki | Inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Provides a more fundamental measure of inhibitor potency. |

| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Elucidates how the inhibitor interacts with the enzyme and its substrate. |

| Selectivity | The degree to which an inhibitor binds to its intended target versus other enzymes. | Important for minimizing off-target effects and toxicity. |

Computational Chemistry and in Silico Approaches for 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. walshmedicalmedia.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. scispace.com

While specific molecular docking studies for 2-chloro-N-(2-oxoindolin-5-yl)benzamide have not been extensively published, research on structurally similar benzamide (B126) and oxoindoline derivatives provides insight into the potential interactions of this compound. For instance, docking studies on other benzamide derivatives have been used to predict their binding to various enzymes, such as carbonic anhydrase-II. nih.gov In these studies, the ligand is placed into the active site of the receptor protein, and its conformation is optimized to find the most stable binding pose, which is quantified by a docking score. scispace.com The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the active site. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant protein target. The results would be analyzed to determine the binding energy and identify the key interactions responsible for the predicted affinity. An illustrative summary of potential findings from such a study is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for a Benzamide Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Carbonic Anhydrase-II | -8.5 | His94, His96, Thr199, Thr200 | Hydrogen bonding, Hydrophobic |

| Tyrosine Kinase | -9.2 | Leu248, Val256, Ala380 | Hydrophobic, Pi-Alkyl |

| DNA Gyrase B | -7.8 | Asp73, Gly77, Arg76 | Hydrogen bonding, Electrostatic |

Note: This table is for illustrative purposes and is based on typical findings for related compounds, not specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.

A study by Al-Alfeefy and colleagues in 2015 developed QSAR models for a series of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides, which are structurally related to this compound, and evaluated their anticancer activity against several cell lines. nih.gov Their research provides a relevant framework for understanding the potential application of QSAR in this chemical space. The study developed statistically significant models that were internally cross-validated. nih.gov

The QSAR models developed in the study utilized a range of descriptors, including thermodynamic, electronic, and steric parameters, to correlate with the anticancer activity. These descriptors quantify various aspects of the molecular structure, such as shape, size, and electronic distribution. The resulting equations can then be used to predict the activity of other similar compounds. The robustness of the developed QSAR models in the study by Al-Alfeefy et al. was confirmed through Y-randomization tests. nih.gov An example of the types of descriptors used and their contribution to the activity is shown in Table 2.

Table 2: Descriptors Used in a QSAR Model for Anticancer N-(2-oxoindolin-3-ylidene) Benzamide Analogs

| Descriptor | Type | Description |

| Molar Refractivity | Physicochemical | A measure of the total polarizability of a mole of a substance. |

| LogP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Dipole Moment | Electronic | A measure of the overall polarity of a molecule. |

| HOMO Energy | Electronic | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | Electronic | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

Source: Based on descriptors typically used in QSAR studies of related compounds. nih.gov

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions for Drug-Likeness

In silico ADMET prediction is a crucial step in early-stage drug discovery that helps to assess the pharmacokinetic and toxicological properties of a compound. mdpi.com These predictions can identify potential liabilities that might lead to failure in later stages of drug development. Various computational models and software are available to predict a wide range of ADMET properties. mdpi.comnih.gov

For this compound, an in silico ADMET analysis would predict its properties related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity). mdpi.com These predictions are often based on the compound's physicochemical properties and comparison to large databases of known drugs.

Drug-likeness is also assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a compound. mdpi.com While specific ADMET predictions for this compound are not published, Table 4 provides an example of a typical ADMET profile for a similar small molecule.

Table 4: Illustrative In Silico ADMET Profile for a Benzamide Derivative

| ADMET Property | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | Well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. |

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability is predicted. |

Note: This table is for illustrative purposes and does not represent specific experimental data for this compound.

Derivatization Strategies and Analogue Design Within the 2 Chloro N 2 Oxoindolin 5 Yl Benzamide Framework

Systematic Modification of the Benzamide (B126) Moiety

The 2-chlorobenzamide (B146235) portion of the molecule presents numerous opportunities for analogue design aimed at optimizing physiochemical properties and biological activity. Modifications can be broadly categorized into substitutions on the phenyl ring and alterations to the amide linker.

Research into related benzamide-containing compounds has shown that the nature and position of substituents on the benzamide phenyl ring are critical for biological activity. nih.gov For the 2-chloro-N-(2-oxoindolin-5-yl)benzamide framework, systematic replacement of the chlorine atom at the 2-position with other functional groups can modulate electronic and steric properties. For example, introducing electron-donating groups (e.g., methyl, methoxy) or different electron-withdrawing groups (e.g., trifluoromethyl, nitro) can influence binding affinity and selectivity for a given biological target. Further substitutions can be explored at other positions (C3-C6) of the benzamide ring to probe the binding pocket of a target enzyme or receptor. For instance, the synthesis of various sulfamoyl benzamide derivatives has been reported as a strategy to explore new chemical space for potential therapeutic applications. nih.gov

The amide linker itself is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) group. While typically conserved to maintain the core structure, subtle modifications could be explored, although this is less common than peripheral substitutions.

| Modification Site | Example Substituents/Strategies | Rationale |

| Benzamide Phenyl Ring (C2-Position) | Replacement of Chlorine (Cl) with other halogens (F, Br, I), alkyl (CH₃), alkoxy (OCH₃), nitro (NO₂), or trifluoromethyl (CF₃) groups. | To modulate electronic properties, steric bulk, and lipophilicity, potentially improving target binding and pharmacokinetic profile. |

| Benzamide Phenyl Ring (Other Positions) | Introduction of substituents at C3, C4, C5, or C6 positions. | To explore additional binding interactions within the target's active site and optimize selectivity. |

| Amide Linker | Bioisosteric replacement (e.g., with a thioamide or reversed amide). | To alter hydrogen bonding capacity, metabolic stability, and conformational preferences. |

Diversification at the 2-Oxoindoline Core (e.g., N-substitution, C-substitution)

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, and its diversification is a primary strategy for generating novel analogues. Modifications typically target the nitrogen atom (N1) and various carbon positions on the bicyclic ring system.

N-Substitution: The secondary amine at the N1 position of the oxindole (B195798) ring is a common site for derivatization. Alkylation, arylation, or acylation at this position can introduce a wide variety of functional groups. For example, the synthesis of N-benzyl substituted 2-oxoindoline derivatives has been explored to introduce bulky aromatic groups, which can lead to enhanced biological activity. researchgate.netresearchgate.net This position can be functionalized with groups designed to improve solubility, cell permeability, or to introduce new binding interactions.

C-Substitution: The carbon atoms of the oxindole ring also provide opportunities for modification.

C3-Position: The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl group and can participate in various reactions, such as Knoevenagel condensation, to introduce a benzylidene or other substituted ylidene group. This strategy is widely used to create derivatives with extended conjugation. researchgate.netresearchgate.net

Aromatic Ring (C4, C6, C7): The benzene (B151609) ring portion of the oxindole core can be substituted with various groups. For instance, introducing halogens like fluorine or chlorine can alter the electronic landscape of the molecule. researchgate.netresearchgate.net

| Modification Site | Example Substituents/Strategies | Rationale |

| N1-Position | Introduction of alkyl, benzyl, or other substituted aryl groups. researchgate.netresearchgate.net | To modulate lipophilicity, introduce new steric bulk, and explore additional binding interactions. |

| C3-Position | Condensation with aldehydes or ketones to form C3-ylidene derivatives. | To create rigidified analogues with extended π-systems, often leading to changes in biological activity. |

| C5-Position | The point of attachment for the benzamide group is fixed, but modifications to the parent isatin (B1672199) during synthesis can introduce other groups here. | To alter the vector and orientation of the benzamide moiety relative to the oxindole core. |

| C6, C7-Positions | Introduction of halogens, alkyl, or other small functional groups. | To fine-tune electronic properties and explore SAR at the aromatic portion of the core. |

Molecular Hybridization with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. mdpi.com The this compound framework can be hybridized with other known bioactive scaffolds.

This approach combines the structural features of the parent molecule with those of another pharmacophore known to interact with a specific biological target or pathway. For instance, the oxindole core has been hybridized with benzimidazole (B57391) to create potent anticancer agents. nih.gov Similarly, benzamide moieties have been linked to quinoline-containing 1,2,4-oxadiazoles to develop novel fungicides. mdpi.com

A common method for achieving molecular hybridization is through the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. mdpi.com This allows for the efficient and modular connection of the core scaffold to a diverse range of other chemical entities. For example, an alkyne or azide (B81097) functional group could be installed on either the benzamide or oxindole portion of the parent molecule, allowing it to be "clicked" with a complementary azide- or alkyne-tagged pharmacophore.

Synthesis of Compound Libraries for High-Throughput Screening

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry approaches are used to generate large collections of related analogues, known as compound libraries. These libraries can then be evaluated for biological activity using high-throughput screening (HTS). mdpi.comnih.gov

The synthesis of such libraries relies on robust and versatile chemical reactions that can accommodate a wide range of building blocks. For the target scaffold, a library could be generated by reacting a common intermediate, such as 5-amino-2-oxoindoline, with a diverse set of substituted 2-chlorobenzoyl chlorides. Alternatively, a single acid chloride (2-chlorobenzoyl chloride) could be reacted with a library of diverse 5-amino-2-oxoindoline derivatives, where the oxindole core has been pre-functionalized (e.g., with different N1-substituents).

Automated synthesis platforms can facilitate the rapid production of these libraries in multi-well plate formats, which are directly compatible with HTS assays. mdpi.com HTS allows for the testing of thousands of compounds simultaneously against a specific biological target, enabling the rapid identification of "hit" compounds with desired activity. These hits then serve as starting points for further lead optimization. nih.govnih.gov

Emerging Research Avenues and Future Perspectives for N 2 Oxoindolin 5 Yl Benzamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 2-chloro-N-(2-oxoindolin-5-yl)benzamide and its analogs is foundational to exploring their therapeutic potential. While standard amide bond formation reactions between 5-aminooxindole (B107739) and 2-chlorobenzoyl chloride or 2-chlorobenzoic acid (activated in situ) are the conventional approaches, future research is anticipated to focus on more efficient, sustainable, and diverse synthetic strategies.

Innovations in synthetic organic chemistry are expected to yield methodologies that offer higher yields, greater purity, and more environmentally friendly reaction conditions. For instance, the development of novel catalytic systems for C-H activation could enable the direct coupling of substituted benzamides with the oxoindoline core, bypassing the need for pre-functionalized starting materials. Furthermore, flow chemistry techniques are poised to offer a scalable and automated approach to the synthesis of libraries of N-(2-oxoindolin-5-yl)benzamide derivatives, facilitating rapid structure-activity relationship (SAR) studies.

A key area of development will likely involve the late-stage functionalization of the this compound scaffold. This would allow for the introduction of various chemical moieties to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Such methodologies could include regioselective C-H functionalization of either the benzamide (B126) or the oxoindoline ring, enabling the creation of a diverse array of analogs for biological screening.

Table 1: Potential Novel Synthetic Approaches for N-(2-Oxoindolin-5-yl)benzamide Analogs

| Synthetic Methodology | Potential Advantages |

| Catalytic C-H Activation | Reduced number of synthetic steps, increased atom economy. |

| Flow Chemistry | Scalability, automation, improved reaction control and safety. |

| Late-Stage Functionalization | Rapid generation of diverse analogs from a common intermediate. |

| Photoredox Catalysis | Mild reaction conditions, access to unique chemical transformations. |

Exploration of New Biological Targets and Disease Indications

The 2-oxoindoline core is a well-established pharmacophore present in numerous kinase inhibitors. Consequently, a primary avenue of investigation for this compound will be its systematic screening against a broad panel of protein kinases. The chloro-substitution on the benzamide ring can significantly influence the binding affinity and selectivity for specific kinase targets.

Beyond kinases, the N-(2-oxoindolin-5-yl)benzamide scaffold has shown promise in targeting other enzyme families and receptor systems. For example, derivatives of this scaffold could be investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer and other diseases. The unique structural features of this compound may allow for novel interactions within the active sites of these enzymes.

Furthermore, the exploration of this compound's activity against targets involved in neurodegenerative diseases, such as beta-secretase 1 (BACE1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β), could open up new therapeutic possibilities for conditions like Alzheimer's disease. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing treatments for central nervous system disorders, and the physicochemical properties of this compound may be amenable to such applications.

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Disease Indication |

| Protein Kinases | VEGFR, PDGFR, FGFR | Cancer |

| Histone Deacetylases | HDAC1, HDAC6 | Cancer, Neurodegenerative Diseases |

| Other Enzymes | BACE1, GSK-3β | Alzheimer's Disease |

| G-protein Coupled Receptors | Dopamine (B1211576) receptors, Serotonin receptors | Neurological and Psychiatric Disorders |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. For this compound, advanced computational studies will be instrumental in guiding its development.

Molecular docking simulations can be employed to predict the binding mode of this compound within the active sites of various biological targets. These studies can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The insights gained from docking studies can then inform the design of new analogs with enhanced binding properties.

Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for identifying the physicochemical properties that correlate with the biological activity of N-(2-oxoindolin-5-yl)benzamide derivatives. By building predictive QSAR models, researchers can prioritize the synthesis of new compounds with a higher probability of success, thereby saving time and resources.

Molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound interacts with its biological targets over time. These simulations can reveal important information about the conformational changes that occur upon binding and the stability of the ligand-protein complex.

Multi-Targeting Approaches with 2-Oxoindoline-Benzamide Scaffolds

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-target drugs that can simultaneously modulate several key biological targets. The 2-oxoindoline-benzamide scaffold is well-suited for such an approach due to its ability to be decorated with various functional groups, allowing for the fine-tuning of its activity against different targets.

By strategically modifying the structure of this compound, it may be possible to design single molecules that inhibit, for example, two different protein kinases that are critical for tumor growth and survival. This polypharmacological approach can offer several advantages over combination therapies, including improved efficacy, a reduced likelihood of drug resistance, and a more favorable side-effect profile.

The rational design of multi-target agents will heavily rely on a deep understanding of the structural biology of the intended targets and the use of sophisticated computational tools to predict the binding of a single ligand to multiple binding sites. The development of such multi-targeting 2-oxoindoline-benzamide derivatives represents a significant and exciting future direction in the quest for more effective therapies for complex diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2-oxoindolin-5-yl)benzamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Chlorination of benzamide derivatives using reagents like thionyl chloride or phosphorus oxychloride under anhydrous conditions .

- Step 2 : Coupling of the chlorinated intermediate with 2-oxoindolin-5-amine via amide bond formation. This step often employs coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) at 0–25°C .

- Critical Conditions : Strict temperature control (<50°C) and inert atmospheres (N₂/Ar) are essential to prevent decomposition of reactive intermediates. Solvent purity and reagent stoichiometry (1:1.2 molar ratio for coupling) significantly impact yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic proton splitting and confirms amide bond formation (δ ~10 ppm for NH) .

- X-ray Crystallography : Use SHELX or WinGX for structure refinement. High-resolution data (d-spacing <0.8 Å) ensures accurate determination of the oxoindolin ring conformation and chloro-benzamide orientation .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (±0.001 Da) and detects isotopic chlorine patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays (concentration range: 1–100 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are critical .

- Receptor Binding : Preliminary studies suggest interaction with P2X7 receptors. Use radioligand displacement assays (³H-ATP competition) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to address low yields in the final coupling step?

- Methodological Answer :

- Solvent Screening : Test alternatives to DMF (e.g., THF, acetonitrile) to reduce side reactions.

- Catalyst Addition : Introduce DMAP (4-dimethylaminopyridine) at 5 mol% to accelerate amide bond formation .

- Post-Reaction Workup : Use silica gel chromatography (hexane:EtOAc gradient) to isolate the product, followed by recrystallization from ethanol/water (7:3) to enhance purity .

Q. How should discrepancies in biological activity data across studies be systematically resolved?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell line passage number).

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 5-nitro derivatives) to identify substituent-dependent trends .

Q. What computational strategies are recommended for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with P2X7 receptor structures (PDB: 4XWT). Prioritize flexible side-chain docking to account for induced-fit binding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., Lys127, Asp280) for mutagenesis validation .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents at the 5-position (e.g., -NO₂, -OCH₃) and test against a panel of kinases or microbial strains .

- Pharmacophore Mapping : Generate QSAR models using MOE or Schrödinger to correlate electronic parameters (Hammett σ) with IC₅₀ values .

- Key Finding : Nitro groups at the 5-position enhance antibacterial activity 3-fold compared to methoxy derivatives .

Q. What experimental phasing methods are suitable for crystallizing this compound when twinning is observed?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution.

- Phasing Tools : Apply SHELXC/D/E for automated substructure solution with high redundancy (>4) and multiplicity (>10) .

- Twinning Mitigation : Refine using the TWIN/BASF option in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.